m-PEG9-Br

Beschreibung

Significance of Poly(ethylene glycol) Linkers in Functional Material Design

PEG linkers, also referred to as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) chempep.com. They serve as flexible connectors between different molecular entities, imparting beneficial properties to the resulting conjugates and materials chempep.com. The inherent characteristics of PEG, including its high water solubility and biocompatibility, make it an excellent choice for modifying surfaces, nanoparticles, and biomolecules sigmaaldrich.comchempep.comnih.govaxispharm.comsigmaaldrich.com.

In functional material design, PEG linkers are crucial for enhancing material properties and performance. They are used to modify polymer backbones, nanoparticles, and surfaces, enabling customizable coatings and drug carriers polysciences.com. PEGylation, the process of covalently conjugating PEG to other molecules, is a widely used technique to improve the pharmacokinetic properties of therapeutic agents, increase their circulation time, and reduce immune system recognition sigmaaldrich.commdpi.comcreativepegworks.combiochempeg.comadroitmarketresearch.com. PEG hydrogels, formed by crosslinking reactive PEG end groups, are employed in tissue engineering and drug delivery due to their resistance to protein adhesion and biodegradation sigmaaldrich.comnih.govsigmaaldrich.comadroitmarketresearch.com.

Overview of Monofunctional Poly(ethylene glycol) Bromide Derivatives in Research

Monofunctional PEG derivatives are characterized by having a single chemically reactive group at one terminus, while the other end is typically capped with an inert group, such as a methoxy (B1213986) group (CH₃O-) sigmaaldrich.comsigmaaldrich.combiochempeg.comprecisepeg.com. Methoxy PEG bromide (mPEG-Br) is a linear monofunctional PEG derivative featuring a methoxy group at one end and a reactive bromide (Br-) group at the other biochempeg.combiochempeg.com. The bromide group is a good leaving group, making these derivatives valuable precursors in organic synthesis through nucleophilic substitution reactions polysciences.combiochempeg.combiochempeg.combroadpharm.comcreativepegworks.com.

These derivatives are commonly used to introduce PEG chains onto molecules or surfaces biochempeg.com. The reactive bromide can undergo substitution reactions with various nucleophiles, such as amines or thiols, allowing for the introduction of different functional groups onto the PEG chain polysciences.combiochempeg.com. Monofunctional PEG bromides are utilized in various research areas, including medical research, drug release, nanotechnology, and new materials research biochempeg.combiochempeg.comcd-bioparticles.net. They play a role in the study of ligands, polypeptide synthesis support, graft polymer compounds, and the modification of surfaces with PEG biochempeg.comcd-bioparticles.net.

Research Trajectories for m-PEG9-bromide within Contemporary Chemical and Biomedical Sciences

m-PEG9-bromide is a specific monofunctional PEG bromide derivative containing a PEG chain with nine ethylene glycol units and a bromide end group broadpharm.com. It is a PEG linker containing a bromide group, which serves as a good leaving group for nucleophilic substitution reactions broadpharm.com. The hydrophilic PEG spacer in m-PEG9-bromide increases solubility in aqueous media, a valuable property in many chemical and biological applications broadpharm.com.

Research involving m-PEG9-bromide, and similar short-chain m-PEG bromides, focuses on their utility as versatile building blocks for creating more complex structures. The reactive bromide end allows for covalent attachment to molecules containing nucleophilic centers, facilitating the synthesis of PEGylated compounds. These can include small molecules, peptides, or biomaterials. The defined short length of the PEG chain (n=9) offers specific control over the distance and environment between the attached molecule and the surrounding medium, which can be important in applications like bioconjugation and surface modification. While specific detailed research findings solely focused on m-PEG9-bromide in isolation are less commonly highlighted in broad overviews, its significance lies in its role as a precise, discrete linker molecule within the broader scope of PEGylation chemistry and functional material synthesis broadpharm.comaxispharm.com. Its application is often seen in the initial synthesis steps of more complex PEGylated architectures used in areas such as drug delivery systems, including antibody-drug conjugates and nanoparticle functionalization, and the development of novel biomaterials axispharm.commdpi.comcreativepegworks.comadroitmarketresearch.combroadpharm.com.

The use of discrete PEG lengths, such as the PEG9 unit in m-PEG9-bromide, allows for more controlled synthesis and characterization compared to polydisperse PEG polymers which have a range of molecular weights sigmaaldrich.combiochempeg.combroadpharm.com. This precision is increasingly valued in research where the exact structure and properties of the synthesized conjugate are critical for understanding its behavior and performance axispharm.combroadpharm.com.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₉BrO₉ | broadpharm.com |

| Molecular Weight | 491.4 g/mol | broadpharm.com |

| CAS Number | 125562-30-3 | broadpharm.comabbexa.com |

| Purity (typical) | ≥ 95% or ≥ 98% | broadpharm.comabbexa.com |

| Solubility | Water, DMSO, DCM, DMF | broadpharm.com |

| Storage Condition | -20°C or 0-5°C | broadpharm.comabbexa.com |

These properties highlight its nature as a well-characterized, reactive building block for precise chemical modifications in research settings. Its trajectory remains firmly within the realm of a synthetic intermediate used to impart PEG's beneficial properties onto other molecules and materials for advanced chemical and biomedical applications.

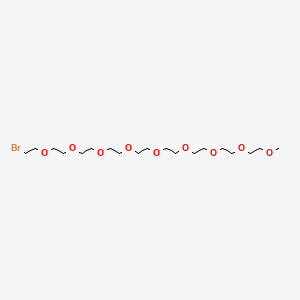

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVCGSZTSMUNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-30-3 | |

| Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Strategies Involving M Peg9 Bromide

Precursor Synthesis and Bromination Methodologies in Chemical Synthesis.

While specific detailed synthetic procedures for m-PEG9-bromide are not extensively detailed in the provided results, the synthesis of similar PEG bromides typically involves the conversion of a terminal hydroxyl group on a methoxy-capped PEG chain to a bromide. General methods for converting alcohols to alkyl bromides in organic synthesis include reactions with phosphorus tribromide (PBr₃) or using reagents like triphenylphosphine (B44618) in combination with bromine or carbon tetrabromide. masterorganicchemistry.com For PEG derivatives, milder conditions might be preferred to avoid degradation of the polymer chain. One approach for synthesizing methoxy-PEG alkyne, which involves a related halide chemistry, describes the reaction of mPEG with propargyl bromide in the presence of sodium hydride. nih.gov Another related synthesis involves reacting a Boc-protected amino-PEG with 2-bromoisobutyryl bromide. rsc.org These examples highlight the use of brominating agents to introduce the bromide functionality onto a PEG chain.

Reactivity and Reaction Mechanisms of the Terminal Bromide Group.

The bromide group in m-PEG9-bromide is characterized as a very good leaving group, making it highly reactive in various chemical transformations. hodoodo.combroadpharm.comchemdad.comaxispharm.comchemicalbook.com

The primary reaction mechanism involving the terminal bromide of m-PEG9-bromide is nucleophilic substitution (S₂). hodoodo.combroadpharm.comchemdad.comaxispharm.comchemicalbook.com In an S₂ reaction, a nucleophile attacks the carbon atom bonded to the bromide, leading to the displacement of the bromide ion. masterorganicchemistry.com This mechanism is favored for primary alkyl halides like the terminal group of m-PEG9-bromide and proceeds with inversion of configuration at the carbon center. masterorganicchemistry.com The rate of S₂ reactions is influenced by the steric hindrance around the carbon atom, with less hindered primary halides reacting faster. masterorganicchemistry.com

m-PEG-bromides, including m-PEG9-bromide, readily react with a wide spectrum of nucleophiles. rapp-polymere.com Examples of nucleophiles that can react with PEG bromides include amines and thiols, leading to the introduction of different functional groups onto the PEG chain. biochempeg.compolysciences.com This reactivity allows for the facile conjugation of the m-PEG9-bromide to various molecules.

The reactivity of the terminal bromide group enables the strategic interfacing of the m-PEG9-bromide with diverse functional moieties. broadpharm.comaxispharm.combiochempeg.com This is typically achieved through nucleophilic substitution reactions where the bromide is replaced by a group containing a nucleophilic atom (e.g., nitrogen in amines, sulfur in thiols, oxygen in alcohols or carboxylates). biochempeg.compolysciences.com This functionalization is crucial for creating advanced conjugates with altered properties, such as modified solubility, biocompatibility, and the ability to target specific biological entities. axispharm.com The resulting PEG conjugates find applications in areas like bioconjugation, surface modification, and the development of drug carriers. polysciences.comaxispharm.com

Polymerization Initiation via m-PEG9-bromide Derived Species.

Alkyl halides, including PEG bromides, can serve as initiators in controlled radical polymerization techniques. rapp-polymere.compolysciences.com

m-PEG-bromides are particularly useful as initiators in Atom Transfer Radical Polymerization (ATRP). rapp-polymere.compolysciences.com ATRP is a type of controlled radical polymerization that allows for precise control over polymer chain growth, molecular weight, and polydispersity, enabling the synthesis of polymers with well-defined architectures, such as block copolymers. polysciences.comtcichemicals.comresearchgate.net In ATRP, the alkyl halide initiator (like m-PEG9-bromide) is reversibly activated by a transition metal complex, generating a radical that initiates polymerization. polysciences.comtcichemicals.com The equilibrium between the active radical and the dormant species (the alkyl halide) is key to controlling the polymerization process. tcichemicals.com A study on the synthesis of diblock copolymers used a PEG ATRP macroinitiator, prepared by reacting MeO-PEG-OH with 2-bromoisobutyryl bromide, highlighting the role of PEG bromides in initiating ATRP. cmu.edu

Click Chemistry Integrations Utilizing m-PEG9-bromide Precursors.

While m-PEG9-bromide itself does not directly participate in traditional click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it can serve as a precursor to introduce functional groups compatible with click chemistry. rapp-polymere.commedchemexpress.comglycomindsynth.com For instance, the terminal bromide can be readily converted into an azide (B81097) group through nucleophilic substitution with sodium azide. rsc.org The resulting m-PEG9-azide can then participate in click reactions with alkyne-functionalized molecules, forming a stable triazole linkage. medkoo.com This strategy allows for the efficient and selective conjugation of m-PEG9 chains to various molecules and materials using the robust and efficient click chemistry methodology. medkoo.com Similarly, m-PEG9-bromide could potentially be converted to an alkyne derivative for reaction with azide-functionalized compounds. The synthesis of alkynes can be achieved through various methods, including the reaction of acetylides with alkyl halides or double elimination from dihaloalkanes. youtube.comlibretexts.orgchemistrytalk.org

Advanced Applications in Chemical and Biomedical Research

Bioconjugation and Biofunctionalization Investigations

m-PEG9-bromide is relevant in bioconjugation and biofunctionalization studies, primarily through its ability to form stable covalent linkages with biomolecules and modify surfaces for enhanced biocompatibility and targeted interactions.

Covalent Linkage to Biomolecules in Research Contexts.

The bromide group on m-PEG9-bromide is a good leaving group, facilitating nucleophilic substitution reactions with various functional groups present in biomolecules, such as the amine groups found on lysine (B10760008) residues and the N-terminus of proteins, or thiol groups found on cysteine residues axispharm.commdpi.comthermofisher.com. This reactivity allows for the covalent attachment of the m-PEG9 chain to peptides, proteins, oligonucleotides, and other biological molecules jenkemusa.comacs.org. Bioconjugation with PEG, often referred to as PEGylation, is a common strategy to modify the properties of biomolecules for research and therapeutic purposes mdpi.combiochempeg.comjenkemusa.com. While longer PEG chains are frequently used for modifying proteins to increase their hydrodynamic size and reduce renal clearance, shorter PEGs like m-PEG9 can be employed for conjugating to smaller molecules, siRNA, and peptides, as well as for surface conjugation and crosslinking sigmaaldrich.comnih.gov. The formation of stable thioether linkages through the reaction of a bromide with a thiol is a well-established bioconjugation strategy axispharm.commdpi.com.

Strategies for Enhancing Biocompatibility of Formed Conjugates.

PEGylation, including the use of short PEG chains like the one in m-PEG9-bromide, is a primary strategy for enhancing the biocompatibility of conjugated molecules and materials mdpi.combiochempeg.comresearchgate.net. The hydrophilic nature of the PEG chain increases the water solubility of hydrophobic drugs and conjugates, improving their behavior in biological fluids mdpi.combroadpharm.com. PEGylation can also reduce the immune response to conjugated molecules by creating a "stealth effect," which helps to evade detection by the immune system and prolong circulation time mdpi.combroadpharm.comnih.gov. This effect is attributed to the hydration layer formed by the PEG chains and steric hindrance, which prevents or reduces the adsorption of opsonin proteins that mark particles for clearance by the reticuloendothelial system (RES) mdpi.comnih.govresearchgate.net. While PEGylation is generally considered to enhance biocompatibility, some studies have indicated potential challenges, including the development of anti-PEG antibodies upon repeated administration, which can lead to accelerated blood clearance mdpi.comnih.gov.

Surface Functionalization of Nanoparticles and Polymeric Substrates in Biomedical Applications.

m-PEG9-bromide, or similar short-chain PEG bromides, can be used to functionalize the surface of nanoparticles and polymeric substrates, rendering them more suitable for biomedical applications mdpi.comresearchgate.netnanopartz.com. Surface functionalization with PEG improves the stability of nanoparticles in biological media, preventing aggregation and reducing non-specific protein adsorption mdpi.comnanopartz.commdpi.com. This is particularly important for nanoparticles used in drug delivery and imaging, where maintaining colloidal stability and avoiding rapid clearance are crucial nanopartz.comucl.ac.uk. The bromide group allows for the covalent attachment of the PEG chain to surfaces modified with appropriate nucleophilic groups axispharm.com. For instance, surfaces containing amine or thiol functionalities can react with the bromide to form stable linkages axispharm.comthermofisher.com. PEGylated nanoparticles have shown promise in various biomedical applications, including acting as radiosensitizers in cancer therapy and as carriers for targeted drug delivery nanopartz.com. Functionalization of polymeric substrates with PEG can also reduce protein and cell adhesion, which is beneficial for biomaterials used in implants and medical devices biochempeg.commdpi.com.

Therapeutic Delivery System Development

The application of m-PEG9-bromide extends to the development of therapeutic delivery systems, particularly in designing targeted constructs and modulating the pharmacokinetic profiles of conjugated agents.

Design of Targeted Drug Delivery Constructs.

While longer PEG chains are often associated with creating a stealth effect for prolonged circulation, shorter PEGs like m-PEG9 can serve as flexible linkers to attach targeting ligands to drug carriers or therapeutic molecules sigmaaldrich.com. The bromide end group provides a reactive site for conjugating molecules that can bind specifically to receptors on target cells or tissues axispharm.com. By attaching targeting moieties such as antibodies, peptides, or small molecules to the PEGylated carrier via a linker like m-PEG9-bromide, researchers can aim to increase the accumulation of the therapeutic agent at the desired site, potentially improving efficacy and reducing off-target effects mdpi.combroadpharm.comresearchgate.net. This approach is particularly relevant in the design of targeted nanoparticles and antibody-drug conjugates (ADCs) researchgate.netnih.gov.

Investigating the Role of m-PEG9-bromide in Modulating Pharmacokinetic Profiles of Conjugated Agents.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| m-PEG9-bromide | 19822384 |

| Polyethylene glycol | 174 |

Data Tables

For example, studies on PEGylated gold nanorods demonstrated that optimizing the molar ratio between gold nanorods and PEG was crucial for biocompatibility and reduced toxicity in cell cultures tomowave.com.

| Cell Line | Treatment (GNR-PEG Molar Ratio) | Effect on Cell Proliferation (MTT Assay) | Cell Membrane Damage (LDH Release) |

| SKBR3 | 10000 | Suppressed | Damaged |

| SKBR3 | 20000 | Suppressed | Damaged |

| SKBR3 | 50000 | Minor differences | Minor differences |

| SKBR3 | 100000 | Minor differences | Minor differences |

This table, derived from a study on PEGylated gold nanorods, illustrates how the degree of PEGylation can impact cellular interactions and toxicity, highlighting the importance of optimizing conjugation parameters tomowave.com. Similar detailed studies would be required to fully elucidate the specific effects of m-PEG9-bromide in various bioconjugation and drug delivery applications.

Proteolysis-Targeting Chimeras (PROTACs) Design and Mechanistic Studies

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.comchemsrc.com The design and properties of the linker are critical for the efficacy and selectivity of PROTACs. explorationpub.comrsc.orgnih.gov

PEG chains, including those of varying lengths, are widely employed as linkers in the synthesis of PROTACs. medchemexpress.comchemsrc.comexplorationpub.comnih.gov m-PEG9-bromide is specifically recognized as a PEG-based PROTAC linker. medchemexpress.comhodoodo.combroadpharm.comaxispharm.com The bromide group on m-PEG9-bromide serves as an excellent leaving group, facilitating nucleophilic substitution reactions crucial for coupling the PEG linker to the target protein ligand or the E3 ubiquitin ligase ligand during PROTAC synthesis. broadpharm.comaxispharm.com The incorporation of a hydrophilic PEG spacer, such as the PEG9 chain in m-PEG9-bromide, enhances the solubility of the resulting PROTAC molecules in aqueous media, which is an important consideration for biological applications. broadpharm.com PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.comchemsrc.com

Extensive research has demonstrated that the linker's length and composition significantly influence the properties and efficacy of PROTACs. explorationpub.comrsc.orgnih.govnih.govfrontiersin.orgacs.org Studies investigating linker effects on target protein degradation have frequently utilized PEG linkers of varying lengths to systematically explore this relationship. explorationpub.comnih.govfrontiersin.org The conformation of the ternary complex formed between the PROTAC, the target protein, and the E3 ubiquitin ligase is dependent on the linker, directly impacting the efficiency of protein ubiquitination and subsequent degradation. explorationpub.comrsc.org The flexibility or rigidity imparted by the linker's chemical structure, such as the difference between flexible PEG chains and more rigid linkers containing aromatic groups, can influence the PROTAC's ability to adopt a productive conformation for ternary complex formation and degradation activity. explorationpub.comnih.gov Furthermore, linker length has been shown to affect not only degradation potency but also the selectivity of PROTACs towards different protein targets. frontiersin.org While PEG linkers are common, the subtle effects of linker length and composition often necessitate empirical optimization to achieve the desired degradation profile. nih.gov

Materials Science and Engineering Applications

PEG polymers are broadly applied in materials science and engineering due to their favorable properties, including biocompatibility, hydrophilicity, and low toxicity. sigmaaldrich.comtaylorandfrancis.comvasudhachem.comekb.eg These characteristics make them particularly useful in the development of functional materials and for surface modifications. axispharm.comsigmaaldrich.comtaylorandfrancis.comvasudhachem.comekb.eghydromer.comsigmaaldrich.combiochempeg.com

PEG is a key component in the development of various functional polymeric materials. sigmaaldrich.comtaylorandfrancis.comvasudhachem.com Its ability to be synthesized in different architectures (linear, branched, multi-arm) and easily modified with reactive groups allows for the creation of polymers with tailored properties. sigmaaldrich.comsigmaaldrich.com PEGylated polymers are utilized to enhance water solubility, biocompatibility, and stability of materials. sigmaaldrich.comtaylorandfrancis.comekb.eg They are employed in applications such as drug delivery systems, including as components of hydrogels for controlled release of therapeutics and as stealth coatings for nanocarriers to improve their pharmacokinetic profiles. sigmaaldrich.comtaylorandfrancis.comekb.egsigmaaldrich.com PEG's versatility also extends to its use in bioinks for 3D printing in tissue engineering. taylorandfrancis.com

Surface modification with PEG is a widely adopted strategy to engineer material surfaces for specific applications, particularly in creating biointerfaces and specialized coatings. nih.govhydromer.com The conjugation of PEG to surfaces, known as PEGylation, is highly effective at preventing non-specific protein adsorption and cell adhesion, thereby reducing biofouling. hydromer.comsigmaaldrich.combiochempeg.comresearchgate.netdxfluidics.com This is attributed to the hydrophilic nature of PEG chains, which form a hydration layer that resists the approach of proteins and cells. researchgate.net Methods for PEG surface modification include covalent grafting, which provides stable coatings for long-term applications. researchgate.net m-PEG9-bromide, with its reactive bromide group, can be used in nucleophilic substitution reactions to graft PEG chains onto surfaces containing appropriate functional groups. broadpharm.comaxispharm.com PEG-modified surfaces are crucial in the development of biocompatible materials for implantable medical devices, biosensors, and tissue engineering scaffolds, where minimizing unwanted biological interactions is essential for performance and safety. sigmaaldrich.comhydromer.comsigmaaldrich.comresearchgate.netdxfluidics.com These coatings enhance the reliability of biosensors in complex biological environments and improve the compatibility of medical devices with body tissues. hydromer.com

Analytical Methodologies for Research Characterization of M Peg9 Bromide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Synthesized Conjugates

Spectroscopic methods are fundamental for confirming the successful synthesis and chemical structure of m-PEG9-bromide conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose acs.orgrsc.orgpharmaexcipients.comresearchgate.net. By analyzing the chemical shifts and integration of signals, researchers can identify and quantify the different proton environments within the molecule, confirming the presence of the PEG chain, the bromide end group (or the molecule conjugated to it), and other structural features of the conjugate acs.orgrsc.orgresearchgate.net. For instance, the characteristic signals of the PEG repeating units (-CH2CH2O-) are typically observed in the ¹H NMR spectrum rsc.orgresearchgate.net. Changes in the spectral region corresponding to the bromide-bearing end of the PEG chain, or the appearance of new signals from the conjugated molecule, indicate successful conjugation.

Mass Spectrometry (MS), such as Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of the m-PEG9-bromide and its conjugates rsc.orgnih.govfrontiersin.orgresearchgate.net. This technique provides precise mass information, which is crucial for verifying the formation of the desired product and identifying any impurities or by-products rsc.orgnih.govfrontiersin.org. For PEGylated compounds, MS can help determine the degree of PEGylation and confirm the attachment of the PEG chain to the target molecule nih.govfrontiersin.org. Tandem MS can provide further structural details by fragmenting the ions and analyzing the resulting fragments researchgate.net.

Infrared (IR) spectroscopy can provide information about the functional groups present in the m-PEG9-bromide and its derivatives ajol.infocore.ac.ukorientjchem.org. While less informative for the repeating PEG units, it can help confirm the presence of specific bonds or functional groups introduced through conjugation reactions ajol.infocore.ac.ukorientjchem.org. UV-Visible (UV-Vis) spectroscopy may also be used, particularly if the conjugated molecule has a chromophore that absorbs in the UV-Vis range, allowing for quantification of the conjugate acs.orgorientjchem.orgnih.gov.

Chromatographic Separations for Product Purification and Analysis

Chromatographic techniques are indispensable for the purification of synthesized m-PEG9-bromide conjugates and for analyzing their purity and composition acs.orgrsc.orgaalto.filcms.cz. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for the analysis and purification of synthetic peptides and PEGylated products acs.orgfrontiersin.orglcms.cz. RP-HPLC separates compounds based on their hydrophobicity, which is affected by the attachment of the hydrophilic PEG chain lcms.cz. By optimizing the stationary phase and mobile phase gradient, the PEGylated product can be separated from unreacted starting materials and other reaction by-products acs.orglcms.cz. UV detection is commonly used in HPLC, especially if the conjugated molecule has a UV-absorbing chromophore acs.orglcms.cz.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution acs.orgrsc.orgcuni.cz. GPC is valuable for determining the molecular weight distribution of the m-PEG9-bromide and its conjugates and for assessing the purity by identifying aggregates or lower molecular weight impurities acs.orgrsc.orgcuni.cz. Coupling GPC with detectors like a refractive index detector or a multi-angle light scattering (MALS) detector can provide more accurate molecular weight information acs.orgcuni.cz.

Other chromatographic methods, such as Ion Chromatography (IC), can be used to quantify specific ions, such as residual bromide ions, which might be present after synthesis or purification .

Advanced Characterization of Self-Assembled PEGylated Systems

When m-PEG9-bromide is incorporated into amphiphilic molecules or polymers, these can self-assemble into various nanostructures in aqueous solutions cuni.czchinesechemsoc.orgresearchgate.nettandfonline.comresearchgate.netacs.org. Characterization of these self-assembled PEGylated systems requires advanced techniques to understand their formation, stability, size, morphology, and thermal behavior rsc.orgpharmaexcipients.comorientjchem.orgmdpi.com.

Differential Scanning Calorimetry in Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of materials, such as melting, crystallization, and glass transition ajol.infocore.ac.ukaalto.fimdpi.comacs.orgdicp.ac.cnmdpi.com. For PEGylated systems, DSC can provide insights into the crystallinity of the PEG block and how it is affected by conjugation or self-assembly ajol.infocore.ac.ukacs.orgmdpi.com. Changes in melting temperature (Tm) and enthalpy (ΔHm) of the PEG component can indicate interactions or structural changes within the self-assembled system ajol.infocore.ac.ukacs.orgmdpi.com. DSC can also be used to study the thermal behavior of lipid or polymer components in PEGylated nanoparticles or micelles, revealing how the PEGylation influences their thermal transitions ajol.infoaalto.fimdpi.com.

Light Scattering Techniques for Analyzing Polymer Self-Assembly Behavior

Light scattering techniques are crucial for characterizing the size, size distribution, and aggregation behavior of self-assembled PEGylated structures in solution cuni.czchinesechemsoc.orgresearchgate.nettandfonline.comresearchgate.netmdpi.combibliotekanauki.pl. Dynamic Light Scattering (DLS) measures the intensity fluctuations of scattered light caused by the Brownian motion of particles in dispersion cuni.czchinesechemsoc.orgresearchgate.netmdpi.combibliotekanauki.pl. This allows for the determination of the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the uniformity of the particle size distribution chinesechemsoc.orgresearchgate.netmdpi.com. DLS is widely used to monitor the formation and stability of PEGylated micelles, nanoparticles, and vesicles chinesechemsoc.orgresearchgate.netmdpi.com.

Static Light Scattering (SLS), also known as Multi-Angle Light Scattering (MALS) when combined with chromatography, measures the intensity of scattered light at different angles cuni.cztandfonline.com. SLS can provide information about the weight-average molecular weight (Mw), the radius of gyration (Rg), and the shape of the self-assembled structures cuni.czresearchgate.nettandfonline.com. By comparing Rh and Rg, insights into the particle shape (e.g., solid sphere, hollow sphere, rod) can be obtained researchgate.net. Light scattering techniques can also be used to determine the critical micelle concentration (CMC) or critical aggregation concentration (CAC) of amphiphilic PEGylated molecules, which is the concentration above which self-assembly occurs researchgate.netacs.orgmdpi.com.

Electron Microscopy for Morphological Investigations of Advanced Materials

Electron Microscopy techniques provide visual evidence of the morphology and structure of self-assembled PEGylated systems aalto.fimdpi.combibliotekanauki.plnih.govmdpi.comujpronline.comkinampark.comnih.gov. Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the internal and external structure of nanoparticles and micelles aalto.fimdpi.comnih.govmdpi.comnih.gov. Samples are typically prepared by placing a dilute solution on a grid and often stained with heavy metal salts to enhance contrast mdpi.comnih.gov. TEM can reveal the shape (e.g., spherical, rod-like, vesicular) and size of the self-assembled structures mdpi.comnih.govmdpi.com. Cryogenic TEM (Cryo-TEM) is a specialized technique where samples are rapidly frozen, preserving their native structure in solution, which is particularly useful for visualizing soft, hydrated assemblies aalto.firesearchgate.net.

These advanced characterization techniques, in conjunction with spectroscopic and chromatographic methods, provide a comprehensive understanding of the properties of m-PEG9-bromide derivatives and their behavior in self-assembled systems, which is crucial for their application in various fields, including biomaterials and drug delivery.

Compound Names and PubChem CIDs

Here is a table listing the chemical compound mentioned and its corresponding PubChem CID:

| Compound Name | PubChem CID |

| m-PEG9-bromide | 19822384 |

Data Table Example (Illustrative - specific data for m-PEG9-bromide conjugates would require specific experimental results)

While specific detailed research findings with numerical data tables solely focused on m-PEG9-bromide characterization were not extensively found in the search results, the application of these techniques to PEGylated systems is well-documented. Below is an illustrative example of how data from DSC analysis of PEGylated materials might be presented, based on the types of data discussed in the search results (e.g., melting temperature and enthalpy).

Illustrative DSC Data for PEGylated Material

| Sample | Melting Peak 1 (°C) | Enthalpy of Fusion 1 (J/g) | Melting Peak 2 (°C) | Enthalpy of Fusion 2 (J/g) |

| Pure PEG (Control) | 61.3 | 188 | - | - |

| PEGylated Material A | 58.5 | 155 | 45.2 | 30 |

| PEGylated Material B | 60.1 | 170 | - | - |

Theoretical and Computational Investigations

Simulation Studies of PEGylated Systems in Diverse Chemical and Biological Environments

Simulation studies of PEGylated systems, ranging from proteins and lipids to nanoparticles, provide a broader context for understanding the potential behavior of m-PEG9-bromide in various applications. nih.gov These studies can be broadly categorized into all-atom and coarse-grained simulations.

All-Atom Simulations: All-atom MD simulations provide a high-resolution view of molecular interactions. acs.org Studies on PEGylated surfaces and nanoparticles have shown how the density and length of PEG chains affect the hydration layer and the prevention of non-specific protein adsorption. nih.gov For a molecule like m-PEG9-bromide, all-atom simulations could precisely model its interaction with a specific binding site on a protein or its partitioning into a lipid membrane. For example, simulations have revealed that PEG chains can interact with specific amino acid residues, such as lysine (B10760008) and arginine, through hydrogen bonding. nih.govscienceopen.com

The environment significantly influences the behavior of PEGylated systems. Key findings from simulations in different environments include:

Aqueous Solution: In water, PEG chains are well-solvated and adopt a flexible, dynamic conformation. The radius of gyration, a measure of the polymer's size, is a key parameter investigated in these simulations. researchgate.net

Lipid Bilayers: When attached to lipids, PEG chains can either lie flat on the membrane surface or extend into the aqueous phase, depending on the grafting density and chain length. This has implications for the permeability and stability of the membrane.

Protein Surfaces: As mentioned, PEG chains can shield protein surfaces, but they can also have more specific interactions that influence the protein's conformation and activity. nih.gov

The table below presents representative findings from simulation studies on PEGylated systems that are relevant to understanding the potential behavior of m-PEG9-bromide.

| System Type | Simulation Approach | Key Findings | Relevance to m-PEG9-bromide |

| PEGylated Proteins | All-Atom MD | PEG chains form a hydrated layer, sterically shielding the protein surface and potentially interacting with specific residues like lysine and arginine. nih.govscienceopen.com | Predicts how m-PEG9-bromide, when conjugated to a protein, would influence its surface properties and interactions. |

| PEGylated Lipid Membranes | All-Atom & CG MD | PEG chains increase the hydration of the membrane surface and can influence membrane curvature and phase behavior. acs.org | Informs on the behavior of m-PEG9-bromide if used to functionalize liposomes or other lipid-based drug delivery systems. |

| PEGylated Nanoparticles | All-Atom & CG MD | The density and length of PEG chains determine the thickness of the protective corona, which prevents aggregation and reduces protein adsorption. nih.gov | Provides a framework for understanding how surface functionalization with m-PEG9-bromide could impact the stability and biocompatibility of nanoparticles. |

These simulation studies collectively demonstrate that the behavior of a PEGylated molecule is a complex interplay between the properties of the PEG chain, the molecule it is attached to, and the surrounding environment.

Quantum Chemical Calculations on Bromide Reactivity and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. researchgate.net For m-PEG9-bromide, these methods can be used to study the properties of the carbon-bromine (C-Br) bond and to model its reactivity in nucleophilic substitution reactions.

C-Br Bond Properties and Reactivity: The C-Br bond in m-PEG9-bromide is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. Quantum chemical calculations can quantify this polarity by calculating partial atomic charges. The strength of the C-Br bond can be determined by calculating the bond dissociation energy. DFT calculations have been used to study the C-Br bond cleavage on catalyst surfaces, providing energy profiles for the reaction. researchgate.net

The primary reaction pathway for m-PEG9-bromide is expected to be the bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step.

Modeling SN2 Reaction Pathways: DFT calculations are widely used to model the potential energy surface of SN2 reactions. researchgate.net This allows for the determination of the energy barrier (activation energy) of the reaction, which is directly related to the reaction rate. Key aspects that can be investigated include:

Transition State Geometry: The calculations can determine the precise three-dimensional arrangement of atoms at the transition state of the reaction.

Activation Energy: The energy difference between the reactants and the transition state determines the kinetic feasibility of the reaction. nih.gov

Solvent Effects: The surrounding solvent can have a significant impact on the reaction rate. researchgate.net Polar aprotic solvents, for instance, are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. libretexts.orgquora.com Theoretical models can incorporate solvent effects to provide more realistic predictions.

A computational analysis of the SN2 reaction between various halide nucleophiles (including Br⁻) and methyl chloride (CH₃Cl) using DFT has provided detailed insights into the potential energy surface, including the formation of reactant and product complexes and the central transition state. researchgate.net While the PEG chain in m-PEG9-bromide is more complex than a methyl group, the fundamental principles of the SN2 mechanism remain the same. The ether oxygens in the PEG chain could potentially influence the reaction by interacting with the nucleophile or stabilizing the transition state, a hypothesis that could be tested through targeted quantum chemical calculations.

The table below outlines the key parameters that can be obtained from quantum chemical calculations on the reactivity of m-PEG9-bromide.

| Parameter | Description | Method of Calculation | Significance |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Population analysis | Quantifies the electrophilicity of the carbon atom attached to the bromine, indicating its susceptibility to nucleophilic attack. |

| Bond Dissociation Energy | The energy required to break the C-Br bond homolytically. | DFT energy calculations | Provides a measure of the C-Br bond strength. |

| Activation Energy (Ea) | The minimum energy required for the SN2 reaction to occur. | Transition state theory | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | DFT energy calculations | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Future Research Directions and Translational Perspectives

Innovations in Synthesis and Scalability for m-PEG9-bromide Derivatives

Advancements in synthetic methodologies are crucial for the broader adoption and translational success of m-PEG9-bromide derivatives. Current challenges in PEG synthesis, particularly for achieving high purity and narrow molecular weight distribution (monodispersity), can impact the consistency and efficacy of PEGylated products. acs.orgrsc.org Future research will likely focus on developing more efficient and scalable synthesis routes for m-PEG9-bromide and its functionalized derivatives.

Innovations could include exploring chromatography-free purification methods to reduce production costs and improve scalability, as demonstrated for other oligo(ethylene glycol) derivatives. rsc.orgrsc.org Mechanochemical procedures, which offer solvent-free or reduced-solvent synthesis, also present a promising avenue for sustainable and scalable production of PEG derivatives with various functionalities, including bromide. researchgate.net Furthermore, developing controlled polymerization techniques could lead to the synthesis of highly uniform m-PEG9-bromide, ensuring batch-to-batch consistency critical for pharmaceutical applications. acs.orgresearchgate.net

Research may also investigate novel strategies for the selective functionalization of short-chain PEGs like m-PEG9, potentially utilizing protecting groups or alternative reaction conditions to improve yields and regioselectivity when creating heterobifunctional linkers derived from m-PEG9-bromide. researchgate.netnih.gov The aim is to achieve high-purity, well-defined m-PEG9-bromide derivatives on a multi-gram or even kilogram scale to meet the demands of preclinical and clinical studies. researchgate.net

Expanding the Scope of Biomedical Applications Beyond Current Modalities

The reactive bromide group of m-PEG9-bromide makes it a valuable intermediate for conjugating the PEG chain to a wide array of molecules. Future research will explore novel and expanded biomedical applications leveraging this reactivity. Building upon current uses in drug delivery and surface modification biochempeg.combroadpharm.comaxispharm.com, m-PEG9-bromide derivatives could be instrumental in developing next-generation therapeutics and biomaterials.

Potential areas of expansion include the creation of more sophisticated drug delivery systems, such as targeted nanoparticles and liposomes, where m-PEG9-bromide can be used to attach targeting ligands or improve stealth properties. biochempeg.comuniversci.comrsc.org The bromide can react with nucleophilic groups on therapeutic agents, peptides, proteins, or targeting molecules, facilitating their conjugation to the hydrophilic PEG chain. biochempeg.comnih.govpolysciences.comresearchgate.net This could lead to improved drug solubility, circulation half-life, and targeted accumulation at disease sites. nih.govuniversci.com

Furthermore, m-PEG9-bromide derivatives could find increased use in the development of advanced hydrogels for tissue engineering and regenerative medicine. universci.comresearchgate.netrsc.org By reacting the bromide with suitable crosslinking agents or functionalized polymers, hydrogels with tailored mechanical properties and controlled release capabilities for growth factors or cells can be engineered. universci.comresearchgate.net The short PEG9 chain length may offer advantages in certain applications where minimizing steric hindrance or controlling network density is critical.

Another promising area is the development of novel bioconjugates beyond traditional PEGylation of proteins. rsc.orgnih.gov This could involve conjugating m-PEG9-bromide derivatives to nucleic acids, carbohydrates, or small molecule drugs to enhance their pharmacokinetic profiles or enable novel functionalities. The use of m-PEG9-bromide as a component in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers is also an active area of research, highlighting its potential in developing new therapeutic modalities. medchemexpress.com

Interdisciplinary Research Integrating m-PEG9-bromide in Novel Fields of Chemical and Biomedical Discovery

The versatility of m-PEG9-bromide as a chemical building block lends itself well to interdisciplinary research efforts, fostering innovation at the intersection of chemistry, biology, materials science, and engineering. Future research will increasingly integrate m-PEG9-bromide into novel fields to address complex challenges in chemical and biomedical discovery.

One key area is the design and synthesis of complex molecular architectures, such as dendrimers, polymer brushes, or self-assembling systems, where m-PEG9-bromide can serve as a crucial intermediate for introducing PEG chains with precise control over structure and functionality. rsc.orgresearchgate.net These well-defined PEG-based structures can then be explored for applications ranging from advanced diagnostics to responsive biomaterials.

Integration with chemical biology approaches could involve using m-PEG9-bromide to synthesize probes for studying biological interactions, modifying biomolecules in situ, or creating tools for chemical genetics. nih.govmuni.cz The reactive bromide allows for covalent attachment to biomolecules containing nucleophilic residues, enabling tracking, immobilization, or modulation of their activity.

Furthermore, m-PEG9-bromide can play a role in the development of new materials with tailored surface properties. axispharm.compolysciences.com Grafting PEG9 chains onto surfaces via the bromide group can create protein-resistant coatings for biosensors, medical devices, or chromatography media. polysciences.com Research could explore the impact of the short PEG9 chain length on surface properties and performance compared to longer PEG chains.

Q & A

Q. How can researchers resolve contradictions in reported reactivity data for m-PEG9-bromide across different solvent systems?

- Methodological Answer : Contradictions often stem from solvent polarity and nucleophilicity variations. Design a controlled study comparing reactivity in polar aprotic (e.g., DMF), polar protic (e.g., methanol), and non-polar (e.g., toluene) solvents. Use kinetic profiling (e.g., pseudo-first-order rate constants) and density functional theory (DFT) calculations to model solvent effects on transition states. Cross-validate results with <sup>13</sup>C NMR to track intermediate formation .

Q. What strategies optimize the use of m-PEG9-bromide in multi-step syntheses of heterofunctional PEG derivatives?

- Methodological Answer : To prevent side reactions (e.g., disulfide formation or ether cleavage):

- Sequential Protection : Use orthogonal protecting groups (e.g., Fmoc for amines, Trt for thiols) during conjugation.

- Chemoselective Reactions : Employ copper-free click chemistry for azide-alkyne cycloaddition after bromine substitution.

- In-Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and minimize over-functionalization .

Q. How does m-PEG9-bromide compare to other PEG-based linkers (e.g., m-PEG4-bromide, m-PEG12-bromide) in drug delivery nanoparticle assembly?

- Methodological Answer : Compare hydrodynamic diameter (DLS), polydispersity index (PDI), and drug-loading efficiency (UV-Vis/fluorescence) of nanoparticles synthesized with varying PEG lengths. Use cellular uptake assays (e.g., flow cytometry with fluorescent tags) to evaluate PEG length effects on stealth properties and pharmacokinetics. Statistical analysis (ANOVA) is critical to determine significance .

Q. What experimental designs mitigate batch-to-batch variability in m-PEG9-bromide synthesis for reproducible research outcomes?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Control temperature (±1°C), stirring rate, and reagent addition rate.

- Design of Experiments (DoE) : Use factorial designs to optimize reaction time and catalyst loading.

- In-Process Controls (IPC) : Monitor intermediate purity via inline HPLC.

Document all variables in supplementary materials for peer validation .

Q. How can researchers validate the absence of endotoxins or residual solvents in m-PEG9-bromide used for in vivo studies?

- Methodological Answer : Follow USP/EP guidelines:

- Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assays with a threshold of <0.5 EU/mg.

- Residual Solvent Analysis : Employ gas chromatography (GC) with headspace sampling for solvents like dichloromethane (ICH Q3C limits: 600 ppm).

Include spike-and-recovery experiments to validate method accuracy .

Q. What computational tools are effective for modeling m-PEG9-bromide’s conformational dynamics in aqueous solutions?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit water models (TIP3P) to analyze PEG chain flexibility and hydration. Compare radius of gyration (Rg) and solvent-accessible surface area (SASA) across simulation trajectories. Validate with small-angle X-ray scattering (SAXS) data to ensure computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.